N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNMKPFWJUFBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with 3-methoxybenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution on the benzamide moiety could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide exhibits promising anticancer properties. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, specifically in the G2/M phase, which is critical for halting the proliferation of malignant cells. The compound's mechanism involves the inhibition of specific enzymes or receptors that are vital for tumor growth and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes associated with cancer progression. For instance, studies have highlighted its role as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins. These studies provide insights into how structural modifications can enhance its efficacy as a therapeutic agent .
Materials Science
Electronic and Optical Properties
The unique structure of this compound makes it a candidate for developing new materials with specific electronic and optical properties. Its furan and oxadiazole moieties contribute to its electronic characteristics, which can be exploited in designing organic semiconductors or light-emitting devices.
Polymer Development
In materials science, this compound can serve as a building block for synthesizing polymers with enhanced properties. The incorporation of oxadiazole units into polymeric structures can improve thermal stability and mechanical strength, making them suitable for various industrial applications.
Agricultural Chemistry
Pesticide Development
The biological activity of this compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its mechanism may involve disrupting essential biological processes in pests or weeds, leading to their death or reduced growth.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with oxadiazole moieties that exhibit insecticidal properties. For example, derivatives of oxadiazoles have been synthesized and tested for their efficacy against common agricultural pests, demonstrating significant biological activity .
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent groups, which influence pharmacological properties:
| Compound | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | 1,3,4-Oxadiazole | 3-Methoxybenzamide, furan-2-yl | Thioredoxin reductase (Trr1) |
| LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | 1,3,4-Oxadiazole | 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl | Trr1, C. albicans |
| LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | 1,3,4-Oxadiazole | Cyclohexyl(ethyl)sulfamoyl, furan-2-yl | Trr1, C. albicans |
Key Observations :
Antifungal Activity and Efficacy
Comparative studies highlight differences in antifungal potency and spectrum:
Analysis :
Mechanism of Action
All three compounds inhibit Trr1, disrupting fungal redox balance. However:
Biological Activity
N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring connected to an oxadiazole moiety and a methoxybenzamide group. This unique structure is believed to contribute to its biological activity. The presence of the furan and oxadiazole rings may enhance interactions with biological targets through hydrogen bonding and π-π stacking.
Biological Activity Overview
-
Antimicrobial Activity :
- Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The incorporation of the furan moiety is thought to enhance these effects.
-
Anticancer Potential :
- Some studies indicate that benzamide derivatives can inhibit cell proliferation in cancer cells. Specifically, 3-methoxybenzamide (3-MBA), a related compound, has been shown to inhibit cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis . This suggests a potential mechanism for anticancer activity through disruption of cellular processes.
-
Enzyme Inhibition :
- Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in critical metabolic pathways. For example, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been proposed as a mechanism for downregulating dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (µg/ml) |
|---|---|
| Fa | 3.125 |
| Fb | 3.125 |
| Fc | 25.0 |
| Fd | 50.0 |
| Fe | 12.5 |
| INH | 0.25 |
This table illustrates the minimum inhibitory concentrations (MIC) of several synthesized derivatives against Mycobacterium tuberculosis. The low MIC values for compounds Fa and Fb suggest strong antitubercular activity, indicating that structural modifications can significantly impact efficacy .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Cell Division : Similar compounds have been shown to disrupt the function of FtsZ, a protein essential for bacterial cell division . This disruption could lead to filamentation and cell death.
- Targeting Metabolic Pathways : By inhibiting key enzymes such as NADK or DHFR, these compounds may effectively starve rapidly dividing cells of necessary metabolites, leading to reduced growth rates or cell death .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, 90°C, 8h | 65–70 | 90% |
| Amide Coupling | EDC/HOBt, DMF, RT, 24h | 50–55 | 85% |
| Purification | Ethyl acetate/hexane (3:7) | – | 95% |
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 6.4–6.8 ppm (furan protons), and δ 3.8–4.0 ppm (methoxy group) confirm structural integrity .
- HPLC : Retention time (~12.5 min) and ≥95% purity are assessed using a C18 column (mobile phase: acetonitrile/water 70:30) .
- Mass Spectrometry : Molecular ion peak at m/z 327.3 (M+H⁺) aligns with the molecular formula C₁₅H₁₂N₂O₄ .
Advanced: How can researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Discrepancies in yields arise from variations in:
- Reagent Purity : Use ≥99% pure starting materials to minimize side reactions .
- Temperature Control : Optimize exothermic steps (e.g., cyclization) using reflux condensers and thermocouples .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates compared to THF .
Example : A study achieved 70% yield by replacing THF with DMF during coupling, reducing steric hindrance .
Advanced: What methodological strategies improve solubility for in vitro bioassays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers for cell-based assays .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) at the benzamide moiety via nucleophilic substitution .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 5–8 |
| Water | <0.1 |
Advanced: How is structure-activity relationship (SAR) analysis conducted for this compound?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace methoxy with nitro or chloro groups) and assess bioactivity .
In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or EGFR kinase .
Enzyme Assays : Measure IC₅₀ values against purified enzymes (e.g., α-glucosidase) to quantify inhibitory potency .
Q. Table 3: SAR Trends
| Substituent | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| -OCH₃ (Parent) | 12.5 ± 1.2 | COX-2 |
| -NO₂ | 8.3 ± 0.9 | EGFR |
| -Cl | 15.7 ± 1.5 | α-Glucosidase |
Advanced: What methodologies identify biological targets for this compound?
Methodological Answer:
- Phage Display : Screen peptide libraries to identify protein binders .
- Thermal Shift Assay : Monitor protein denaturation (ΔTₘ) to detect ligand binding .
- CRISPR-Cas9 Knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
Basic: What are the compound’s solubility and stability profiles?
Methodological Answer:
- Solubility : Highly soluble in DMSO, sparingly in ethanol, and insoluble in water .
- Stability : Stable at −20°C for 6 months; degrades at >40°C (HPLC shows 10% degradation after 30 days at RT) .
Advanced: How are computational methods used to predict stability and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites prone to hydrolysis .
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to predict membrane permeability .
- QSPR Models : Correlate logP values (calculated: 2.8) with experimental bioactivity .
Basic: What are common impurities, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted hydrazide (retention time: 8.2 min) and dimerized oxadiazole.
- Purification : Use preparative HPLC (C18 column, gradient elution) or fractional crystallization .
Advanced: How is Design of Experiments (DOE) applied to optimize synthesis?
Methodological Answer:
A three-factor DOE evaluates:
Temperature (70–110°C),
Reaction Time (4–12h),
Catalyst Loading (5–15 mol%).
Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 8h, 10 mol% catalyst) for 75% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
